2,2-Bis(4-aminophenyl)hexafluoropropane
Description
2,2-Bis(4-aminophenyl)hexafluoropropane (CAS 1095-78-9) is a fluorinated aromatic diamine monomer with the molecular formula C₁₅H₁₂F₆N₂ and a molecular weight of 334.26 g/mol. Structurally, it features a hexafluoropropane (HFP) core flanked by two 4-aminophenyl groups, which confer exceptional thermal stability, chemical resistance, and solubility in polar aprotic solvents . This compound is widely utilized in synthesizing high-performance polymers, including polyimides (PIs), poly(amide-imide)s (PAIs), and copolyimides, for applications in gas separation membranes, aerospace materials, and microelectronics . Its synthesis typically involves Friedel-Crafts alkylation reactions, though yields are moderate (~20–40%) due to challenges in isolating pure crystallized product .
Structure
2D Structure
Properties
IUPAC Name |
4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKFRNOZJSYWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883250 | |
| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-(Hexafluoroisopropylidene)dianiline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1095-78-9 | |
| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Hexafluorobisphenol A: One common method involves the reaction of hexafluorobisphenol A with aniline in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 2,2-Bis(4-aminophenyl)hexafluoropropane often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Dissolution in Solvent: The starting materials are dissolved in a suitable solvent like ethanol or methylene chloride.
Catalyst Addition: Catalysts such as ferric chloride, palladium/carbon, or hydrazine hydrate are added to facilitate the reaction.
Reaction Conditions: The reaction mixture is typically heated to a specific temperature range (e.g., 68-70°C) and maintained for several hours.
Purification: The product is purified through filtration, dilution, cooling, and drying to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Bis(4-aminophenyl)hexafluoropropane can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on activated carbon, copper (I) iodide.
Major Products:
Oxidation Products: Depending on the oxidizing agent and conditions, various oxidized derivatives can be formed.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Compounds with substituted functional groups, tailored for specific applications.
Scientific Research Applications
Chemical Applications
Polymer Synthesis
One of the primary applications of 2,2-Bis(4-aminophenyl)hexafluoropropane is in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The compound serves as a monomer that reacts with dianhydrides or dicarboxylic acid chlorides to form polyimides or polyamides, respectively.
| Polymer Type | Properties | Applications |
|---|---|---|
| Polyimides | High thermal stability, excellent mechanical properties | Aerospace components, electronics |
| Polyamides | Chemical resistance, durability | Automotive parts, electrical insulation |
Biological Applications
Biomaterials Development
In the field of biotechnology, this compound is utilized in developing biomaterials and biocompatible polymers. These materials are crucial for medical applications such as drug delivery systems and implants due to their stability and compatibility with biological systems.
Industrial Applications
High-Performance Materials
The compound is extensively used in the production of high-performance materials across various industries:
- Electronics: Used in the manufacture of insulating materials that require high thermal stability.
- Aerospace: Applied in components that must withstand extreme conditions without degrading.
- Automotive: Utilized in parts that require both strength and resistance to harsh environments.
Case Studies
- Polyimide Films for Electronics
-
Biocompatibility Assessment
- Research into the biocompatibility of polymers derived from this compound showed promising results for use in medical devices. The polymers demonstrated favorable interactions with biological tissues, indicating their potential for use in drug delivery systems.
- Thermal Stability in Aerospace Applications
Mechanism of Action
The mechanism of action of 2,2-Bis(4-aminophenyl)hexafluoropropane involves its ability to form stable polymers through polymerization reactions. The compound’s fluorinated structure imparts unique properties such as high thermal stability, chemical resistance, and low dielectric constant . These properties make it suitable for use in high-performance materials and applications where durability and stability are critical .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2-Bis(3-aminophenyl)hexafluoropropane (FDN)
Structural Difference: Replaces the 4-aminophenyl groups in the target compound with 3-aminophenyl substituents. Key Properties:
- Optical Clarity: FDN-based polyimides exhibit lower yellowness indices (b* ≈ 2.5–3.5) compared to 4-aminophenyl analogs (b* > 5), making them superior for transparent film applications .
- Thermal Stability: Glass transition temperatures (Tg) of FDN-derived PIs range from 280–310°C, slightly lower than those of 4-aminophenyl-based PIs due to reduced symmetry . Applications: Preferred for optoelectronic coatings and displays requiring transparency .
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (FDN-OH)
Structural Difference : Incorporates hydroxyl (-OH) groups at the 4-position of the phenyl rings.
Key Properties :
- Solubility: Enhanced solubility in methanol and ethanol due to hydrogen bonding from -OH groups, facilitating solution processing .
- Thermal Degradation: Initial decomposition temperatures (Td₅%) are ~400°C, marginally lower than the non-hydroxylated analog (Td₅% ≈ 420°C) due to -OH group vulnerability . Applications: Suitable for photo-curable resins and adhesives requiring moderate thermal resistance .
4,4′-Oxydianiline (ODA)
Structural Difference : Replaces the HFP core with an ether (-O-) linkage.
Key Properties :
- Mechanical Strength: ODA-based PIs exhibit lower elastic moduli (~2.5 GPa) compared to HFP-containing analogs (5.07 GPa for 2,2-bis(4-aminophenyl)hexafluoropropane) due to flexible ether linkages .
- Gas Permeability : ODA/6FDA polyimides show CO₂ permeability of ~12 Barrer, significantly lower than HFP-derived membranes (>30 Barrer) .
Applications : Used in flexible electronics and low-cost insulation materials .
2,2′-Bis(trifluoromethyl)benzidine (TFMB)
Structural Difference : Substitutes HFP with two trifluoromethyl (-CF₃) groups on a biphenyl backbone.
Key Properties :
- Thermal Stability : Higher Tg values (~320°C) than HFP-based PIs due to rigid biphenyl units .
- Mechanical Performance: TFMB-derived aramid films achieve elastic moduli of 8.15 GPa, surpassing this compound-based films (5.07 GPa) . Applications: Ideal for high-stress environments like aerospace components .
Comparative Data Tables
Table 1. Thermal and Mechanical Properties of Selected Diamines in Polyimides
| Diamine | Tg (°C) | Td₅% (°C) | Elastic Modulus (GPa) | Tensile Strength (MPa) |
|---|---|---|---|---|
| This compound | 315 | 420 | 5.07 | 83.0 |
| FDN | 290 | 395 | 4.80 | 75.2 |
| ODA | 280 | 380 | 2.50 | 65.0 |
| TFMB | 320 | 430 | 8.15 | 118.9 |
Table 2. Gas Separation Performance of 6FDA-Based Polyimides
| Dianhydride | Diamine | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |
|---|---|---|---|
| 6FDA | This compound | 35.2 | 28.5 |
| 6FDA | TMPD | 18.7 | 19.3 |
| 6FDA | Durene | 12.4 | 15.8 |
Data from ; 1 Barrer = 10⁻¹⁰ cm³(STP)·cm/(cm²·s·cmHg).
Critical Analysis of Structural-Property Relationships
- Fluorine Content: The HFP core in this compound enhances hydrophobicity and reduces dielectric constants, critical for microelectronic packaging .
- Symmetry vs. Solubility: While 4-aminophenyl substitution improves polymer chain packing (higher Tg), 3-aminophenyl or hydroxylated analogs sacrifice thermal stability for processability .
- Gas Separation : The bulky HFP group creates microvoids in polyimides, boosting gas permeability without compromising selectivity .
Biological Activity
2,2-Bis(4-aminophenyl)hexafluoropropane (BAPHF) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in relation to endocrine disruption and its applications in polymer science. This article explores the biological activity of BAPHF, including its interactions with estrogen receptors, synthesis processes, and applications in material science.
Chemical Structure and Properties
BAPHF is characterized by its unique chemical structure, which includes two amino groups attached to a hexafluoropropane backbone. This structure contributes to its distinctive physical and chemical properties, making it suitable for various applications.
Estrogen Receptor Interaction
Recent studies have highlighted the interaction of BAPHF with estrogen receptors (ER), specifically ERα and ERβ. Research indicates that BAPHF exhibits a higher affinity for ERβ compared to ERα, functioning as an antagonist in reporter gene assays conducted on HeLa cells. This antagonistic activity suggests that BAPHF could disrupt normal hormonal signaling pathways, potentially leading to adverse biological effects.
- Binding Affinity : BAPHF shows a preference for binding to ERβ over ERα, indicating its potential role as an endocrine disruptor .
- Antagonistic Activity : In assays, BAPHF demonstrated significant antagonistic effects against ERβ, which could inform future studies on its impact on reproductive health and endocrine function .
Synthesis and Characterization
The synthesis of BAPHF involves several chemical reactions, including the Hofmann reaction which converts amides to primary amines. The process has been optimized to achieve high yields while minimizing by-products.
| Synthesis Method | Yield | Notes |
|---|---|---|
| Direct Condensation | ~26% | Low yield reported |
| Curtius Rearrangement | ~42% | Low yield; complex purification |
| Optimized Hofmann Reaction | ≥90% | High purity product achievable |
Applications in Material Science
BAPHF is utilized in the production of polyimides, which are known for their thermal stability and mechanical properties. Polyimides derived from BAPHF exhibit excellent hydrolytic stability and thermal resistance, making them suitable for high-performance applications.
- Polyimide Properties : Studies have shown that polyimides based on BAPHF display semicrystalline structures with enhanced thermal properties compared to amorphous counterparts .
- Potential Uses : These materials are being explored for applications in aerospace, electronics, and other fields requiring durable materials .
Case Study 1: Endocrine Disruption
A study investigating the effects of various bisphenol derivatives, including BAPHF, on estrogen receptor activity revealed that compounds like BAPHF can significantly alter receptor-mediated transcriptional activity. The results indicated that even at low concentrations, these compounds could disrupt hormonal balance in vitro .
Case Study 2: Material Performance
Research into the performance of polyimides derived from BAPHF showed that they maintained structural integrity under extreme conditions. This was evidenced by tests measuring thermal degradation and mechanical strength over prolonged exposure to elevated temperatures .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2-Bis(4-aminophenyl)hexafluoropropane, and how can purity be ensured?
- Methodology : The compound is typically synthesized via condensation reactions involving hexafluoropropane derivatives and aromatic amines. A two-step polyimide synthesis approach is common, where the diamine reacts with dianhydrides (e.g., 6FDA) under nitrogen to form poly(amic acid), followed by thermal imidization .
- Purity Control : Recrystallization in methylene chloride or ethanol is recommended . Purity (>98%) is verified via GC, non-aqueous titration, and HPLC .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and F NMR confirm amine group presence and fluorinated backbone .
- FTIR : Peaks at ~3300 cm (N-H stretch) and 1500–1600 cm (C-F vibrations) validate structure .
- Melting Point : 196–199°C (decomposition observed above 200°C) .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?
- Solubility Profile :
| Solvent | Solubility | Notes |
|---|---|---|
| Methanol | Very faint turbidity | Limited solubility for NMR prep |
| DMF/DMSO | High | Preferred for polymerization |
| Chloroform | Moderate | Requires sonication |
Q. How should storage conditions be optimized to maintain compound stability?
- Storage Guidelines :
- Store under inert gas (N/Ar) at ≤15°C to prevent amine oxidation .
- Avoid moisture and air exposure to minimize degradation .
Advanced Research Questions
Q. How does copolymerization with dianhydrides (e.g., 6FDA) influence thermal and mechanical properties of derived polyimides?
- Design Strategy : Copolymerize with fluorinated dianhydrides (e.g., 6FDA) to enhance thermal stability (T >300°C) and reduce dielectric constants. Adjust monomer ratios to balance flexibility and rigidity .
- Key Findings :
| Property | 6FDA-Based Copolymer | Non-Fluorinated Analog |
|---|---|---|
| Glass Transition (T) | 320°C | 280°C |
| CTE (ppm/°C) | 35–45 | 50–60 |
| Solubility | High in DMF | Limited |
Q. What mechanisms explain the high CO selectivity of metal-organic frameworks (MOFs) derived from this compound?
- MOF Synthesis : React with 2,2-Bis(4-carboxyphenyl)hexafluoropropane to form fluorinated MOFs. The hexafluoropropane group creates hydrophobic pores, enhancing CO/N selectivity via quadrupole interactions .
- Gas Sorption Data :
| Gas | Uptake (mmol/g) | Selectivity (CO/N) |
|---|---|---|
| CO | 4.2 | 28:1 |
| N | 0.15 | — |
Q. How can researchers mitigate challenges in functionalizing the amine groups for covalent organic frameworks (COFs)?
- Functionalization Protocol :
- Protect amines with Boc groups during MOF synthesis to prevent side reactions.
- Post-synthetic modification via Schiff-base reactions with aldehydes .
Q. What role does this compound play in designing low-CTE (coefficient of thermal expansion) polyimide films for flexible electronics?
- Film Fabrication : Blend with rigid monomers (e.g., 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl) to reduce CTE. Spin-coat solutions onto silicon wafers and cure at 250°C under vacuum .
- Performance Metrics :
| Property | Value |
|---|---|
| CTE | 40–50 ppm/°C |
| Transparency | >85% (450–800 nm) |
| Tensile Strength | 120–150 MPa |
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
